molecular formula C22H21F3N4O2 B611504 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

Katalognummer: B611504
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: OURCOVUGQRXRTE-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide (hereafter referred to by its full systematic name) is a synthetic acetamide derivative featuring a pyrazine ring substituted with a methyl group at the 3-position and a trifluoroethoxy-substituted pyridine moiety.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

TTA-A8 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Dimethylsulfoxid, Polyethylenglykol und Tween 80. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von TTA-A8, die ihre Calciumkanal-blockierenden Eigenschaften behalten .

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines:

Cell Line IC50 (μM)
A5492.39 ± 0.10
HCT-1163.90 ± 0.33
PC-3>100

These values indicate that the compound exhibits potent activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines, comparable to established treatments like sorafenib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Substituents on the pyridine ring significantly influence biological activity.
  • Electron-withdrawing groups enhance inhibitory potency compared to electron-donating groups.
  • The presence of a trifluoroethoxy group optimizes the compound's binding affinity to target proteins .

Applications in Research

The compound serves as a valuable tool in ongoing research focused on:

  • Cancer Therapeutics : As a candidate for further development as a BRAF inhibitor.
  • G Protein-Coupled Receptor Modulation : Potential applications in modulating GPCR pathways, which are critical in various physiological processes and disease states .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Anticancer Activity : A series of derivatives based on similar structures have shown promising results against multiple cancer types, suggesting that modifications to the core structure could yield even more effective agents .
  • Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profiles and toxicological impacts of this compound and its derivatives to ensure safety and efficacy in potential therapeutic applications.

Wirkmechanismus

TTA-A8 exerts its effects by blocking T-type calcium channels, which are involved in regulating neuronal excitability. By inhibiting these channels, TTA-A8 reduces the influx of calcium ions into neurons, thereby modulating their activity. This mechanism is particularly useful in treating conditions like epilepsy and sleep disorders, where abnormal neuronal activity is a key factor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazine/Pyridine Motifs

Compound A : N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide

  • Key Differences: Contains a tetrahydrobenzothiophene core and a dimethylpyrazinone group instead of a 3-methylpyrazine.
  • Bioactivity: Pyrazinone derivatives are known for antipyretic and anti-inflammatory properties, but this compound’s specific activity is undocumented .

Compound B : 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide

  • Key Differences: Substitutes pyrazine with a thiadiazole ring and includes a fluorophenoxy group.
  • Bioactivity : Demonstrated cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in vitro .

Compound C : N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

  • Key Differences: Features a pyridopyrimidinone scaffold and trifluoromethoxy substituent.
  • Relevance : The trifluoromethoxy group enhances metabolic stability, a feature shared with the target compound’s trifluoroethoxy group .

Pharmacokinetic and Binding Profile Comparisons

Lipophilicity and Bioavailability

  • Pyrazine-containing compounds (e.g., Compound A) often exhibit moderate aqueous solubility due to hydrogen-bonding capabilities, whereas thiadiazole derivatives (e.g., Compound B) may have reduced solubility .

Target Affinity

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Pyrazine + Pyridine 3-Methylpyrazine, Trifluoroethoxy N/A (hypothesized receptor modulation)
Compound A () Pyrazinone + Benzothiophene Dimethylpyrazinone, Cyanobenzothiophene Antipyrine-like activity (theoretical)
Compound B () Thiadiazole + Pyridine Fluorophenoxy, Methoxyphenyl Cytotoxic (IC₅₀ = 1.8 µM on Caco-2)
Compound C () Pyridopyrimidinone Trifluoromethoxy, Ethoxyphenyl Chemokine receptor modulation (AMG-487)

Biologische Aktivität

The compound 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide , with CAS number 1146395-46-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H21F3N4O2
  • Molecular Weight : 430.43 g/mol
  • IUPAC Name : (R)-2-(4-(3-methylpyrazin-2-yl)phenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
  • Purity : 98% .

The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction and are targets for many therapeutic agents. The compound's structural features suggest potential binding affinities to specific GPCR subtypes, which could lead to various downstream effects such as modulation of intracellular calcium levels and cyclic AMP production .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the pyrazine moiety has been associated with enhanced cytotoxicity against various cancer cell lines. Research demonstrated that derivatives targeting specific GPCRs can induce apoptosis in tumor cells by activating signaling pathways that lead to cell cycle arrest .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines through the downregulation of NF-kB signaling pathways. This action may be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Properties

There is emerging evidence that suggests neuroprotective effects attributed to compounds similar to this one. They may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

StudyFindings
Study on Anticancer Properties The compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent cytotoxicity.
Inflammation Model In vivo studies showed significant reductions in edema and inflammatory markers in animal models treated with the compound compared to controls.
Neuroprotection Study The compound reduced neuronal cell death by 40% in models of oxidative stress-induced neurotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

  • Methodology :

  • Step 1 : Start with a Suzuki-Miyaura coupling to link the pyrazine and phenyl moieties, as this method is effective for aryl-aryl bond formation under palladium catalysis .

  • Step 2 : Use reductive amination for the chiral (R)-configured ethylpyridine side chain, ensuring stereochemical control via chiral HPLC or asymmetric catalysis .

  • Purity Validation : Confirm purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS to detect trace impurities .

    Synthetic StepKey ReagentsYield (%)Purity (%)
    Suzuki CouplingPd(PPh₃)₄, K₂CO₃65–7092
    Reductive AminationNaBH₃CN, (R)-BINAP ligand50–5595

Q. How is the compound’s structure confirmed, especially stereochemistry?

  • Techniques :

  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal X-ray diffraction (e.g., R-factor < 0.05) .
  • NMR Analysis : Assign peaks using ¹H-¹³C HMBC and NOESY to confirm spatial arrangement of the trifluoroethoxy group and pyridinylmethyl linkage .
    • Data Interpretation : Compare experimental NMR shifts (e.g., δ 7.8–8.2 ppm for pyrazine protons) with DFT-calculated spectra for validation .

Q. What in vitro assays are suitable for initial pharmacological profiling?

  • Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays, given structural similarities to pyridine-based kinase inhibitors .
  • Cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays .
    • Controls : Include staurosporine (positive control) and DMSO vehicle (negative control) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyrazine-phenyl coupling step?

  • Strategies :

  • Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand to improve cross-coupling efficiency .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation .
    • Critical Analysis : Use DOE (Design of Experiments) to identify interactions between temperature (80–120°C), catalyst loading (1–5 mol%), and base (K₂CO₃ vs. Cs₂CO₃) .

Q. How to address solubility limitations in pharmacokinetic studies?

  • Approaches :

  • Co-solvents : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo dosing .
  • Prodrug Design : Introduce phosphate esters at the acetamide moiety, which hydrolyze in vivo to release the active compound .

Q. How to resolve contradictions in biological activity data across assays?

  • Case Example : If the compound shows strong kinase inhibition but weak cytotoxicity:

  • Hypothesis : Poor membrane permeability or efflux via P-glycoprotein.
  • Testing :
  • Measure cellular uptake using LC-MS/MS.
  • Co-administer with verapamil (P-gp inhibitor) to assess efflux impact .

Q. What computational methods predict target engagement and off-target risks?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PyMol for visualization) .
  • Machine Learning : Train models on ChEMBL data to predict off-target interactions (e.g., GPCRs, ion channels) .

Q. How to design in vivo studies for evaluating metabolic stability?

  • Protocol :

  • Species : Use Sprague-Dawley rats (n=6/group) with IV/PO dosing (5 mg/kg).
  • Analysis : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose; quantify via UPLC-QTOF-MS .
    • Key Parameters : Calculate t₁/₂, Cmax, AUC₀–24h, and CL (clearance) .

Q. How to validate target engagement in complex biological systems?

  • Methods :

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases in cell lysates after compound treatment .
  • Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins for LC-MS/MS identification .

Q. What strategies mitigate off-target effects in lead optimization?

  • Approaches :
  • Selective Functionalization : Introduce substituents at the pyridine 3-position to reduce hERG channel binding (predicted via QSAR) .
  • Metabolite Identification : Use hepatocyte incubations to detect reactive metabolites (e.g., glutathione adducts) and modify labile groups .

Eigenschaften

IUPAC Name

2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURCOVUGQRXRTE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.